molecular formula C20H26N2O6 B1436097 (3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1445949-59-6

(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B1436097
M. Wt: 390.4 g/mol
InChI Key: DNNSMBFORUWYIN-ZUIJCZDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a bicyclic molecule with a seven-membered ring structure, known as a [2.2.1] bicyclic system. It contains an amino group that is protected by a benzyloxycarbonyl (Cbz) group and a carboxylic acid group that is protected by a tert-butoxycarbonyl (Boc) group. The presence of these protecting groups suggests that this compound could be an intermediate in the synthesis of more complex molecules.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, the general approach would likely involve the formation of the bicyclic ring system followed by the introduction of the protected amino and carboxylic acid groups. The Cbz and Boc groups are commonly used in peptide synthesis and can be added using standard procedures.



Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic ring system and the presence of the Cbz and Boc protecting groups. The stereochemistry at the 3-position is indicated as R, which refers to the configuration of the carbon atom bearing the Cbz-protected amino group.



Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, in general, the Cbz and Boc groups can be removed under acidic conditions to reveal the free amino and carboxylic acid groups. This could allow for further reactions, such as the formation of amide bonds in peptide synthesis.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its bicyclic structure and the presence of the Cbz and Boc groups. It’s likely to be a solid at room temperature and stable under normal conditions.


Scientific Research Applications

Synthesis of Glutamic Acid Analogue

Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue from L-serine, utilizing a series of reactions that include tandem Wittig/Michael reaction and transannular alkylation. This process led to the creation of a protected glutamate analogue, highlighting the compound's utility in generating conformationally constrained amino acids for research purposes (Hart & Rapoport, 1999).

Chirospecific Syntheses for Peptidomimetics

Campbell and Rapoport (1996) introduced a chirospecific preparation method for optically pure 1-carboxy-7-azabicycloheptane amino acids. These amino acids are vital for the generation of peptidomimetics, serving as conformational probes. The methodology emphasizes the versatility of these compounds in synthesizing symmetrical and chiral amino acid homologues (Campbell & Rapoport, 1996).

Aza-Diels-Alder Reactions in Aqueous Solution

Waldmann and Braun (1991) reported on the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates derivatives through Aza-Diels-Alder reactions. This study showcases the potential of these compounds in asymmetric cycloadditions, contributing to the broader field of organic synthesis (Waldmann & Braun, 1991).

Synthesis of Stereosiomers and β-Amino Acid Precursors

Research by Bakonyi et al. (2013) and Krow et al. (2016) expanded on the synthetic versatility of azabicyclo[2.2.1]heptane derivatives, providing methodologies for the synthesis of all four stereoisomers of certain azabicyclic compounds and showcasing their potential as β-amino acid precursors. These studies highlight the importance of these compounds in the synthesis of conformationally constrained amino acids (Bakonyi et al., 2013; Krow et al., 2016).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this substance. This includes wearing appropriate personal protective equipment and working in a well-ventilated area.


Future Directions

The future directions for this compound would likely depend on its intended use. If it’s an intermediate in peptide synthesis, future work could involve optimizing the synthesis and purification procedures, or exploring its use in the synthesis of different peptides.


Please note that this is a general analysis based on the structure of the compound and common chemical principles. For a more detailed and specific analysis, further study and experimentation would be needed.


properties

IUPAC Name

(3R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c1-19(2,3)28-18(26)22-15-9-10-20(22,16(23)24)11-14(15)21-17(25)27-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,21,25)(H,23,24)/t14-,15?,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNSMBFORUWYIN-ZUIJCZDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2NC(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1(C[C@H]2NC(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 3
(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 5
(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 6
(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

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